2,3,4-Trifluorophenylacetonitrile
Description
2,3,4-Trifluorophenylacetonitrile (CAS 243666-13-9) is a fluorinated aromatic nitrile with the molecular formula C₈H₄F₃N. This compound features three fluorine atoms substituted at the 2-, 3-, and 4-positions of the benzene ring, attached to an acetonitrile group. Fluorinated nitriles are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine substitution enhances metabolic stability, lipophilicity, and binding affinity .
The compound is commercially available with a purity of 95% and is listed in catalogs from suppliers such as Combi-Blocks and Shanghai Up-Fluorochem . Its applications are inferred to align with structurally similar trifluorophenylacetonitriles, which are primarily used as reaction intermediates in heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis .
Properties
IUPAC Name |
2-(2,3,4-trifluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGADPADDLWFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380727 | |
| Record name | 2,3,4-Trifluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243666-13-9 | |
| Record name | 2,3,4-Trifluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorophenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trifluorophenylacetonitrile can be synthesized through various methods. One common approach involves the reaction of 2,3,4-trifluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The reaction typically proceeds as follows:
C6H2F3CH2Cl+NaCN→C6H2F3CH2CN+NaCl
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: 2,3,4-Trifluorobenzoic acid.
Reduction: 2,3,4-Trifluorophenylmethylamine.
Substitution: Various substituted trifluorophenyl derivatives.
Scientific Research Applications
2,3,4-Trifluorophenylacetonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various fluorinated compounds.
Biology: It is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorine atoms for enhanced bioactivity.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Trifluorophenylacetonitrile depends on its specific application.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2,3,4-Trifluorophenylacetonitrile with its positional isomers and related fluorinated nitriles:
| Compound Name | CAS Number | Substituent Positions | Purity (%) | Molecular Weight (g/mol)* | Key Applications |
|---|---|---|---|---|---|
| This compound | 243666-13-9 | 2, 3, 4 | 95 | 174.15 | Pharmaceutical intermediates |
| 2,3,5-Trifluorophenylacetonitrile | 243666-14-0 | 2, 3, 5 | 98 | 174.15 | Agrochemical synthesis |
| 2,4,6-Trifluorophenylacetonitrile | 220227-80-5 | 2, 4, 6 | 98 | 174.15 | Liquid crystal precursors |
| 3,4,5-Trifluorophenylacetonitrile | 220228-03-5 | 3, 4, 5 | N/A | 174.15 | Industrial intermediates |
| 4-Fluorophenylacetonitrile | 459-22-3 | 4 | N/A | 135.12 | Polymer additives |
*Molecular weights are calculated based on the formula C₈H₄₋ₙFₙN (n = 1–3).
Key Observations:
- Substituent Position Effects : Symmetrical isomers (e.g., 2,4,6-Trifluorophenylacetonitrile) often exhibit higher crystallinity and thermal stability due to reduced steric hindrance . In contrast, the asymmetrical 2,3,4-isomer may display lower melting points and enhanced solubility in polar solvents.
- Purity Variations : The 2,3,4-isomer is typically available at 95% purity, whereas 2,3,5- and 2,4,6-isomers reach 98% purity, suggesting differences in synthetic accessibility or stability .
- Market Data : 3,4,5-Trifluorophenylacetonitrile is extensively tracked in market reports, with applications spanning over 200 countries, indicating broader industrial use compared to the 2,3,4-isomer .
Biological Activity
2,3,4-Trifluorophenylacetonitrile is a fluorinated aromatic compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. The presence of trifluoromethyl groups enhances its lipophilicity and reactivity, making it a subject of interest in various biological studies.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, derivatives have shown effectiveness against a range of bacterial strains. The trifluoromethyl substituents are believed to enhance metabolic stability and bioactivity.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties . In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested against HeLa and MCF12A cells, showing low micromolar toxicity with IC50 values indicating significant cytotoxicity .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells compared to non-cancerous cells, suggesting its potential as a therapeutic agent in oncology .
- Interaction Studies : Another investigation focused on the interaction of this compound with protein targets. The findings revealed that the compound forms stable complexes with certain proteins, influencing their activity and potentially leading to therapeutic applications in treating diseases mediated by these proteins.
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2,6-Difluorophenyl)acetonitrile | Difluorinated aromatic ring | Antimicrobial |
| 2-(2-Fluoro-4-methylphenyl)acetonitrile | Fluorinated aromatic ring | Anticancer |
| 2-(2-Fluorophenyl)acetonitrile | Simple fluorinated structure | Enzyme inhibitor |
| 2-(2,3,4-Trifluorophenyl)acetonitrile | Trifluorinated structure | Potentially bioactive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
